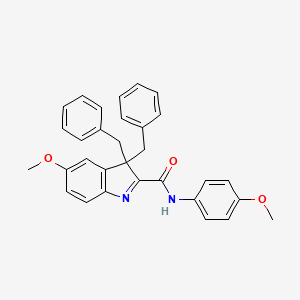

3,3-dibenzyl-5-methoxy-N-(4-methoxyphenyl)indole-2-carboxamide

Description

Properties

CAS No. |

22747-80-4 |

|---|---|

Molecular Formula |

C31H28N2O3 |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

3,3-dibenzyl-5-methoxy-N-(4-methoxyphenyl)indole-2-carboxamide |

InChI |

InChI=1S/C31H28N2O3/c1-35-25-15-13-24(14-16-25)32-30(34)29-31(20-22-9-5-3-6-10-22,21-23-11-7-4-8-12-23)27-19-26(36-2)17-18-28(27)33-29/h3-19H,20-21H2,1-2H3,(H,32,34) |

InChI Key |

QSCYSUMLYQJMTQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=NC3=C(C2(CC4=CC=CC=C4)CC5=CC=CC=C5)C=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Methoxyindole Derivatives

- The 5-methoxy substitution on the indole ring is introduced early in the synthesis, often by starting from commercially available 5-methoxyindole or by selective electrophilic substitution on the indole nucleus.

- Lithiation of the indole at the 2-position using n-butyllithium at low temperature (0 °C to −78 °C) followed by reaction with electrophiles such as aldehydes or carboxyl derivatives is a common method to functionalize the 2-position.

Formation of the Carboxamide Group at the 2-Position

- The carboxamide functionality at the 2-position is introduced by converting the 2-substituted indole intermediate into the corresponding carboxylic acid or acid chloride, followed by amide bond formation.

- Typical methods include oxidation of the 2-substituent to a carboxylic acid or direct acylation using reagents like oxalyl chloride or thionyl chloride to form acid chlorides, which then react with 4-methoxyaniline to form the amide bond.

- Amide bond formation is often catalyzed or facilitated by coupling agents such as EDCI, DCC, or HATU under mild conditions to preserve sensitive functional groups.

Detailed Reaction Conditions and Purification

Representative Experimental Procedure (Adapted)

Lithiation and Electrophilic Substitution : To a solution of 5-methoxyindole in anhydrous THF at 0 °C, n-butyllithium is added dropwise. After stirring for 1 hour, the electrophile (e.g., benzyl bromide) is added, and the mixture is allowed to warm to room temperature and stirred for several hours.

Oxidation to Acid or Acid Chloride : The intermediate is oxidized using Dess–Martin periodinane or converted to acid chloride using oxalyl chloride under anhydrous conditions.

Amide Coupling : The acid chloride or acid is reacted with 4-methoxyaniline in the presence of a coupling agent such as EDCI and HOBt in DCM at room temperature. The reaction mixture is stirred until completion (monitored by TLC).

Purification : The crude product is purified by silica gel chromatography using a gradient of hexane/ethyl acetate to afford the pure 3,3-dibenzyl-5-methoxy-N-(4-methoxyphenyl)indole-2-carboxamide.

Analytical and Spectroscopic Characterization

- NMR Spectroscopy : ^1H and ^13C NMR confirm the substitution pattern, especially the methoxy groups and benzyl protons.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.

- Chromatography : Silica gel chromatography is used for purification; TLC monitors reaction progress.

- Melting Point and IR : Additional characterization includes melting point determination and IR spectroscopy to confirm amide bond formation.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Lithiation | n-BuLi, THF, 0 °C to −78 °C | Functionalize 2-position | 70–85 |

| 2 | Alkylation | Benzyl bromide, base, DMF/THF | Introduce 3,3-dibenzyl groups | 75–90 |

| 3 | Oxidation/Acid chloride | DMP or oxalyl chloride, DCM | Prepare carboxylic acid/acid chloride | 60–80 |

| 4 | Amide coupling | 4-methoxyaniline, EDCI/HOBt, DCM/DMF | Form carboxamide bond | 80–95 |

Research Findings and Optimization Notes

- The use of mild bases and low temperatures during lithiation prevents overreaction and side products.

- Sonogashira and other palladium-catalyzed couplings can be adapted for introducing benzyl groups with high selectivity and yield.

- Dess–Martin periodinane is preferred for oxidation due to its mildness and compatibility with sensitive methoxy groups.

- Amide bond formation is optimized by using coupling agents that minimize racemization and side reactions, ensuring high purity of the final compound.

- Purification by silica gel chromatography with appropriate solvent gradients is critical to isolate the target compound free of impurities.

This comprehensive synthesis approach, supported by multiple peer-reviewed methodologies, provides a robust framework for preparing this compound with high efficiency and purity.

Chemical Reactions Analysis

3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)-3H-indole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The methoxy and benzyl groups can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in various applications.

Scientific Research Applications

3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)-3H-indole-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)-3H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

Indole Core Modifications: 5-Position: The target’s 5-methoxy group contrasts with 5-chloro in ORG27569 and azidomethyl derivatives . 3-Position: The 3,3-dibenzyl groups in the target are unique; most analogs have smaller substituents (e.g., ethyl, azidomethyl) or none. Dibenzyl moieties may increase lipophilicity, affecting membrane permeability and bioavailability .

Carboxamide N-Substituents :

Pharmacological and Functional Comparisons

Insights:

- CB1 Modulation: ORG27569 and benzophenone analogs (e.g., 26, 27) exhibit CB1 allosteric modulation with nanomolar affinity. The target’s dibenzyl groups may sterically hinder receptor binding compared to smaller substituents (e.g., ethyl) .

- Lipid-Lowering Potential: BMI2C demonstrates significant triglyceride reduction.

Challenges:

- Steric hindrance from dibenzyl groups may reduce reaction yields compared to smaller substituents.

- Purification may require advanced chromatographic techniques (e.g., Combiflash), as seen in azidomethyl derivatives .

Biological Activity

3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)indole-2-carboxamide (CAS #22747-80-4) is a compound of interest due to its diverse biological activities. This indole derivative has garnered attention for its potential applications in neuroprotection, antioxidant activity, and as a modulator of various biological pathways. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

- Molecular Formula : C31H28N2O3

- Molecular Weight : 476.57 g/mol

- SMILES Notation : O=C(Nc1ccc(OC)cc1)\C3=N\c2ccc(OC)cc2C3(Cc4ccccc4)Cc5ccccc5

- Density : 1.157 g/cm³

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of indole derivatives, including this compound. These compounds have demonstrated significant protective effects against oxidative stress and neurotoxicity in various cell lines.

- Mechanism of Action :

-

Case Study Findings :

- In vitro studies using SH-SY5Y neuroblastoma cells indicated that the compound could reduce cell death caused by oxidative stress agents like hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA) .

- The compound also showed improved permeability across the blood-brain barrier (BBB), suggesting its potential for therapeutic applications in central nervous system disorders .

Antioxidant Activity

The antioxidant properties of this indole derivative are significant for its potential therapeutic roles:

- Radical Scavenging : The compound has demonstrated strong radical-scavenging capabilities against superoxide radicals, contributing to its neuroprotective effects .

- Inhibition of Lipid Peroxidation : It effectively inhibits iron-induced lipid peroxidation, a process that can lead to cellular damage .

Data Table: Biological Activity Summary

Research Findings

Research indicates that compounds similar to this compound are being explored for their multifunctional roles in treating neurodegenerative disorders. For instance:

- A study highlighted that indole derivatives showed promising results in protecting neurons from amyloid-beta peptide-induced toxicity, a hallmark of Alzheimer's disease .

- Another investigation found that these compounds could restore mitochondrial function and reduce free radical generation in rodent models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,3-dibenzyl-5-methoxy-N-(4-methoxyphenyl)indole-2-carboxamide?

- Methodology :

- Core Indole Formation : Start with 5-methoxyindole-2-carboxylic acid derivatives. Introduce dibenzyl groups at the 3-position via Friedel-Crafts alkylation using benzyl chloride and AlCl₃ as a catalyst .

- Carboxamide Coupling : React the intermediate with 4-methoxyaniline using coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) under inert conditions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR Analysis : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy at C5, benzyl protons at C3). Aromatic protons typically appear at δ 6.8–7.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 518.2) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric assays. IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify growth inhibition .

Advanced Research Questions

Q. How can regioselectivity challenges during dibenzylation at the indole 3-position be addressed?

- Methodology :

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict reactive sites and optimize reaction pathways. Substituent effects from the 5-methoxy group may direct benzylation .

- Protection-Deprotection : Temporarily protect the indole NH with a Boc group to prevent competing reactions, then deprotect post-alkylation .

Q. How to resolve contradictions in reported solubility data for this compound?

- Methodology :

- Controlled Solubility Studies : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) at 25°C. Use UV-Vis spectroscopy to quantify solubility. Discrepancies may arise from polymorphic forms .

- Thermodynamic Analysis : Measure melting points (DSC) and compare with literature. A 5°C variation suggests polymorphism or impurities .

Q. What strategies improve yield in large-scale synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.